molecular formula C5H4LiNO2S B13467942 Lithium(1+) ion pyridine-3-sulfinate

Lithium(1+) ion pyridine-3-sulfinate

Cat. No.: B13467942
M. Wt: 149.1 g/mol
InChI Key: DBNMCEPKXWLFIL-UHFFFAOYSA-M
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Description

Lithium(1+) ion pyridine-3-sulfinate is a chemical compound with the molecular formula C5H5NO2SLi. It is a lithium salt of pyridine-3-sulfinate, which is a derivative of pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion pyridine-3-sulfinate typically involves the reaction of pyridine-3-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:

C5H5NO2S+LiOHC5H5NO2SLi+H2O\text{C}_5\text{H}_5\text{NO}_2\text{S} + \text{LiOH} \rightarrow \text{C}_5\text{H}_5\text{NO}_2\text{SLi} + \text{H}_2\text{O} C5​H5​NO2​S+LiOH→C5​H5​NO2​SLi+H2​O

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion pyridine-3-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3-sulfonate.

    Reduction: It can be reduced to form pyridine-3-sulfinic acid.

    Substitution: The lithium ion can be substituted with other cations, such as sodium or potassium.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include pyridine-3-sulfonate, pyridine-3-sulfinic acid, and various metal sulfinates, depending on the specific reaction and reagents used .

Scientific Research Applications

Lithium(1+) ion pyridine-3-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium(1+) ion pyridine-3-sulfinate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The lithium ion can also influence cellular signaling pathways, such as those involving inositol monophosphatase and glycogen synthase kinase-3, which are known targets of lithium in the treatment of bipolar disorder .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium(1+) ion pyridine-3-sulfinate include other lithium salts of sulfinic acids, such as lithium(1+) ion benzenesulfinate and lithium(1+) ion toluenesulfinate. These compounds share similar chemical properties and reactivity patterns .

Uniqueness

This compound is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C5H4LiNO2S

Molecular Weight

149.1 g/mol

IUPAC Name

lithium;pyridine-3-sulfinate

InChI

InChI=1S/C5H5NO2S.Li/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1

InChI Key

DBNMCEPKXWLFIL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CN=C1)S(=O)[O-]

Origin of Product

United States

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